1-Isobutyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It is a derivative of pyrazole, characterized by the presence of an isobutyl group and a sulfonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazole derivatives using chlorosulfonic acid (ClSO3H). The reaction typically involves the addition of chlorosulfonic acid to the pyrazole derivative at low temperatures, followed by heating to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions: These reactions typically require specific catalysts and conditions, depending on the desired transformation.
Major Products Formed:
Sulfonamides: Formed through the reaction with amines.
Sulfonate Esters: Formed through the reaction with alcohols.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group. In biological systems, the compound can modify proteins and other biomolecules through sulfonation reactions .
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of the isobutyl group and the specific positioning of the sulfonyl chloride group make this compound unique in its reactivity and potential applications. Its structure allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)4-10-5-7(3-9-10)13(8,11)12/h3,5-6H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQAAYNIIUCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156915-65-9 | |
Record name | 1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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